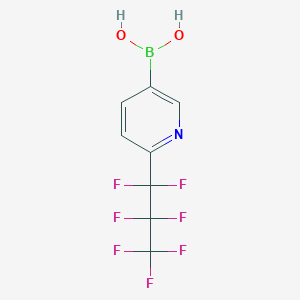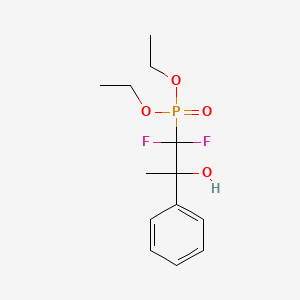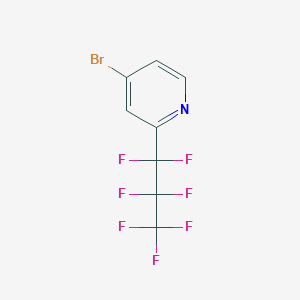
(6-(Perfluoropropyl)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(Perfluoropropyl)pyridin-3-yl)boronic acid is a specialized organoboron compound featuring a pyridine ring substituted with a perfluoropropyl group at the 6-position and a boronic acid group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Perfluoropropyl)pyridin-3-yl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized pyridine ring. One common method is the borylation of a halogenated pyridine derivative using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(6-(Perfluoropropyl)pyridin-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The perfluoropropyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the perfluoroalkyl group.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
(6-(Perfluoropropyl)pyridin-3-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Medicine: Investigated for use in boron neutron capture therapy (BNCT) for cancer treatment, where boron compounds are used to target and destroy cancer cells.
Industry: Utilized in the production of advanced materials, including polymers and electronic components, due to the unique properties imparted by the perfluoropropyl group.
作用机制
The mechanism of action of (6-(Perfluoropropyl)pyridin-3-yl)boronic acid in various applications depends on its chemical reactivity:
Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.
Biological Activity: Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful as enzyme inhibitors.
BNCT: The boron atoms capture neutrons and undergo nuclear reactions that produce high-energy particles, selectively destroying cancer cells.
相似化合物的比较
Similar Compounds
3-Pyridinylboronic acid: Lacks the perfluoropropyl group, making it less hydrophobic and less chemically stable.
6-Fluoro-3-pyridinylboronic acid: Contains a fluorine atom instead of the perfluoropropyl group, offering different reactivity and properties.
6-Methylpyridine-3-boronic acid: Features a methyl group, which affects its steric and electronic properties compared to the perfluoropropyl group.
Uniqueness
(6-(Perfluoropropyl)pyridin-3-yl)boronic acid is unique due to the presence of the perfluoropropyl group, which imparts enhanced chemical stability, hydrophobicity, and resistance to metabolic degradation. These properties make it particularly valuable in applications requiring robust and durable compounds.
属性
IUPAC Name |
[6-(1,1,2,2,3,3,3-heptafluoropropyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF7NO2/c10-6(11,7(12,13)8(14,15)16)5-2-1-4(3-17-5)9(18)19/h1-3,18-19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJFUFWAXICJSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(C(C(F)(F)F)(F)F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one 1',1'-dioxide](/img/structure/B8049709.png)
![7-Bromo-1,1-dioxospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-ol](/img/structure/B8049717.png)


![(S)-6-isopropyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8049724.png)









